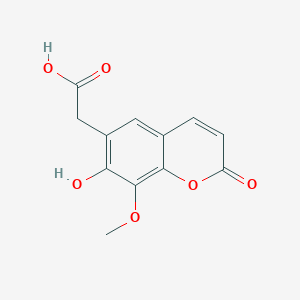

6-(Carboxymethyl)-7-hydroxy-8-methoxy Coumarin

Vue d'ensemble

Description

6-(Carboxymethyl)-7-hydroxy-8-methoxy Coumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Carboxymethyl)-7-hydroxy-8-methoxy Coumarin typically involves the Knoevenagel condensation reaction. This reaction is performed by treating 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides in the presence of piperidine as a catalyst . The reaction conditions include refluxing the mixture in an appropriate solvent, such as ethanol, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as using environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

6-(Carboxymethyl)-7-hydroxy-8-methoxy Coumarin undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antioxidant and antimicrobial properties.

Medicine: Explored for its potential as an anti-cancer and anti-inflammatory agent.

Industry: Utilized in the production of fragrances and dyes due to its aromatic properties

Mécanisme D'action

The mechanism of action of 6-(Carboxymethyl)-7-hydroxy-8-methoxy Coumarin involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxy and methoxy groups can scavenge free radicals, thereby protecting cells from oxidative damage.

Antimicrobial Activity: The compound can disrupt microbial cell membranes, leading to cell death.

Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Comparaison Avec Des Composés Similaires

Similar Compounds

7-Hydroxycoumarin: Shares the hydroxy group but lacks the methoxy and acetic acid substituents.

8-Methoxycoumarin: Contains the methoxy group but lacks the hydroxy and acetic acid substituents.

Coumarin: The parent compound without any substituents.

Uniqueness

6-(Carboxymethyl)-7-hydroxy-8-methoxy Coumarin is unique due to the presence of both hydroxy and methoxy groups, along with the acetic acid moiety. These substituents enhance its biological activity and make it a versatile compound for various applications .

Activité Biologique

6-(Carboxymethyl)-7-hydroxy-8-methoxy coumarin (CMHMC) is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of CMHMC.

Chemical Structure and Properties

CMHMC is a coumarin derivative characterized by the following structural features:

- Carboxymethyl group at position 6

- Hydroxyl group at position 7

- Methoxy group at position 8

The presence of these functional groups contributes to its solubility and reactivity, influencing its biological properties.

Antimicrobial Activity

Studies have demonstrated that CMHMC exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis. In vitro assays have reported minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating its potential as a therapeutic agent against infections caused by resistant bacterial strains .

Anticancer Activity

Recent investigations into the anticancer properties of CMHMC have revealed promising results, particularly in inhibiting the growth of cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The following points summarize key findings from relevant studies:

- Cytotoxicity Assays : The compound exhibited dose-dependent cytotoxicity with IC50 values around 15 µM for HepG2 cells, suggesting significant antiproliferative effects .

- Mechanism of Action : Flow cytometric analysis indicated that CMHMC induces apoptosis in cancer cells by activating caspases and disrupting the cell cycle, particularly arresting cells in the G1/S phase .

- Comparative Studies : When compared with standard chemotherapeutics like staurosporine, CMHMC demonstrated superior efficacy in certain assays, highlighting its potential as a lead compound for further development .

Table 1: Summary of Biological Activities of CMHMC

| Activity Type | Test Organism/Cell Line | IC50/MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 10 | Membrane disruption |

| Antibacterial | Escherichia coli | 20 | Membrane disruption |

| Anticancer | HepG2 | 15 | Apoptosis induction via caspase activation |

| Anticancer | MCF-7 | 18 | Cell cycle arrest |

Future Directions

The biological activity of CMHMC presents numerous avenues for future research:

- Mechanistic Studies : Further exploration into the specific molecular pathways involved in its anticancer effects could provide insights into its potential as a therapeutic agent.

- Formulation Development : Investigating various delivery methods (e.g., nanoparticles) could enhance bioavailability and efficacy.

- Clinical Trials : Given its promising preclinical data, advancing CMHMC into clinical trials could establish its safety and effectiveness in humans.

Propriétés

IUPAC Name |

2-(7-hydroxy-8-methoxy-2-oxochromen-6-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O6/c1-17-12-10(16)7(5-8(13)14)4-6-2-3-9(15)18-11(6)12/h2-4,16H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNVEZOXYSMNTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1O)CC(=O)O)C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10222231 | |

| Record name | 2H-1-Benzopyran-6-acetic acid, 7-hydroxy-8-methoxy-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71942-06-8 | |

| Record name | 2H-1-Benzopyran-6-acetic acid, 7-hydroxy-8-methoxy-2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071942068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-6-acetic acid, 7-hydroxy-8-methoxy-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.